Cas no 915404-82-9 (1-Propanol, 3-[(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)amino]-)

1-Propanol, 3-[(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)amino]- structure
915404-82-9 structure
Product Name:1-Propanol, 3-[(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)amino]-
CAS No:915404-82-9
MF:C8H17N3O
MW:171.240081548691
CID:748608
PubChem ID:71422962
Update Time:2025-04-19

1-Propanol, 3-[(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)amino]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol, 3-[(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)amino]-
    • 3-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylamino)propan-1-ol
    • 3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol
    • DTXSID20841932
    • 915404-82-9
    • Inchi: 1S/C8H17N3O/c12-7-3-6-11-8-9-4-1-2-5-10-8/h12H,1-7H2,(H2,9,10,11)
    • InChI Key: YDLPYGPHPFKVLT-UHFFFAOYSA-N
    • SMILES: OCCCNC1=NCCCCN1

Computed Properties

  • Exact Mass: 171.137162174g/mol
  • Monoisotopic Mass: 171.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 56.6Ų

1-Propanol, 3-[(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)amino]- Related Literature

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.